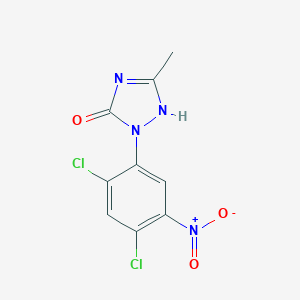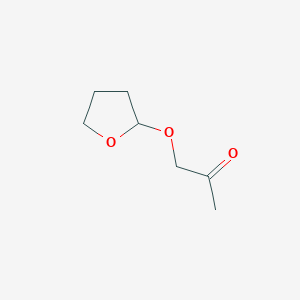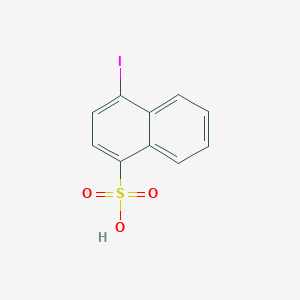
Isoquinolin-3-ylmethanamine
Übersicht
Beschreibung
Isoquinolin-3-ylmethanamine, with the CAS number 132833-03-5, is a chemical compound with the molecular formula C10H10N2 . It has a molecular weight of 158.2 .
Molecular Structure Analysis
The InChI code for Isoquinolin-3-ylmethanamine is 1S/C10H10N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6,11H2 . This indicates the specific arrangement of atoms in the molecule.
Wissenschaftliche Forschungsanwendungen
Nucleic Acid Binding and Drug Design : Isoquinoline alkaloids, including those derived from Isoquinolin-3-ylmethanamine, have been shown to interact with nucleic acids. These interactions are being studied for their potential in drug design, particularly for anticancer properties. Understanding the binding mechanisms of these alkaloids with DNA and RNA is key for developing new therapeutic agents (Bhadra & Kumar, 2011).
Mass Spectrometric Studies : Research on the mass spectrometric dissociation behavior of various substituted isoquinoline-3-carboxamides, which includes compounds similar to Isoquinolin-3-ylmethanamine, has led to insights into their fragmentation behavior. This is particularly relevant for drug candidates used in the treatment of anemic disorders (Beuck et al., 2009).
Therapeutic Applications : Isoquinoline analogs, including Isoquinolin-3-ylmethanamine derivatives, are used in treating a wide range of diseases such as tumors, respiratory diseases, infections, and cardiovascular diseases. Their role in drug discovery is significant due to their varied biological characteristics (Luo et al., 2020).
Catalysis in Chemical Synthesis : Studies have shown that compounds derived from Isoquinolin-3-ylmethanamine can be used in catalysis for chemical synthesis, such as in the rhodium(III)-catalyzed intermolecular amidation with azides (Wang et al., 2014).
Antimicrobial and Antitumor Activities : Isoquinoline N-oxide alkaloids, which can be derived from Isoquinolin-3-ylmethanamine, have shown antimicrobial, antibacterial, antitumor, and other biological activities. This makes them an important source for drug discovery and development (Dembitsky et al., 2015).
Anticancer Effects : Isoquinoline alkaloids are being explored for their anticancer effects. They have been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, though the exact mechanisms are not fully understood (Yun et al., 2021).
Synthesis of Cytotoxic Agents : Isoquinoline derivatives have been synthesized as potential anti-cancer agents and assessed for their cytotoxic activities against various human cancer cell lines (Kakhki et al., 2016).
Green Chemistry Applications : Isoquinolin-3-ylmethanamine has been used in the synthesis of pyrazinoquinazolines in ionic liquids, a green chemistry approach. This method emphasizes the use of non-toxic solvents and high yields in the production of pharmaceutical compounds (Sheikholeslami-Farahani et al., 2021).
Bioremediation : Isoquinoline-degrading strains like Y-4 have been studied for their ability to decrease the content of isoquinoline in coking wastewater, demonstrating the potential of these compounds in environmental bioremediation (Guanghua et al., 2011).
Safety and Hazards
When handling Isoquinolin-3-ylmethanamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
Isoquinolin-3-ylmethanamine is a complex compound with a structure that belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . .
Biochemical Pathways
Isoquinolines and their derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant .
Result of Action
Isoquinolines and their derivatives are known to demonstrate a wide range of biological activities .
Eigenschaften
IUPAC Name |
isoquinolin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMHNJDESIWXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565142 | |
| Record name | 1-(Isoquinolin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-3-ylmethanamine | |
CAS RN |
132833-03-5 | |
| Record name | 1-(Isoquinolin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Ionic Liquid as a solvent in this specific synthesis of pyrazinoquinazolines using Isoquinolin-3-ylmethanamine?
A1: The research highlights the use of ionic liquid as a greener alternative to traditional solvents in the synthesis of pyrazinoquinazolines. [] The reaction involving Isoquinolin-3-ylmethanamine, α-haloketones, activated acetylenic compounds, and ethyl bromoacetate proceeds efficiently at room temperature within this ionic liquid medium. This method offers several advantages:
- Environmental Friendliness: Ionic liquids are considered greener solvents due to their low volatility, reducing the risk of harmful emissions. []
- Recyclability: The ionic liquid used in this study can be recovered and reused, contributing to a more sustainable process. []
- Efficiency: The reaction proceeds with high yields at room temperature, indicating the ionic liquid's effectiveness in facilitating the desired transformation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)


![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)





